

Application Note: Validated HPLC-DAD Method for the Quantification of Quercetin

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Compound of Interest

Compound Name: Herbarin

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate and precise quantification of quercetin in herbal materials and pharmaceutical formulations. The method is demonstrated to be linear, accurate, precise, sensitive, and specific, making it suitable for quality control and research applications.

Introduction

Quercetin is a prominent plant flavonol found in a wide variety of fruits, vegetables, leaves, and grains.^[1] It is recognized for its antioxidant properties and is investigated for numerous health benefits.^[1] Consequently, a reliable and validated analytical method is crucial for the standardization and quality control of raw materials and finished products containing quercetin. This document provides a comprehensive protocol for the quantification of quercetin using a reversed-phase HPLC-DAD method, validated according to the International Council on Harmonisation (ICH) guidelines.^{[2][3]}

Experimental

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is required.

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.4% Phosphoric Acid in Water B: Methanol
Gradient	Isocratic: 51% A and 49% B
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	20 µL
Detection	DAD at 368 nm
Run Time	Approximately 10 minutes

Note: The mobile phase composition and gradient can be optimized based on the specific matrix and HPLC system used. For example, a mixture of water, acetonitrile, and methanol (55:40:5) with 1.5% acetic acid has also been shown to be effective.^[4]

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of quercetin reference standard and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 50, 80, 100 µg/mL).

Sample Preparation (from dried plant material):

- Accurately weigh about 2.0 g of the dried and powdered plant material.
- Add 20 mL of methanol and perform reflux extraction for 30 minutes. Repeat the extraction twice.^[5]
- Combine the filtrates into a 50 mL volumetric flask and bring to volume with methanol.^[5]

- Take a 20 mL aliquot, add 5 mL of 25% hydrochloric acid, and reflux for another 30 minutes to hydrolyze any glycosides.[5]
- Cool the solution and transfer it to a 50 mL volumetric flask, bringing it to volume with methanol.[5]
- Filter the final solution through a 0.45 μm syringe filter prior to HPLC injection.[5]

Method Validation

The developed method was validated for linearity, sensitivity (LOD and LOQ), accuracy, precision, and specificity.

The linearity of the method was assessed by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of quercetin. The method was found to be linear over a concentration range of 5-100 $\mu\text{g/mL}$, with a correlation coefficient (r^2) greater than 0.999.[2]

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of approximately 3:1, was found to be 0.046 $\mu\text{g/mL}$. The LOQ, with a signal-to-noise ratio of approximately 10:1, was determined to be 0.14 $\mu\text{g/mL}$.

The accuracy of the method was evaluated through a recovery study. A known amount of quercetin standard was added to a pre-analyzed sample, and the mixture was analyzed. The recovery was calculated as the percentage of the detected amount versus the added amount. The average recovery was found to be in the range of 96-100.8%, indicating good accuracy.[6]

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Repeatability: The analysis of six replicate injections of a standard solution on the same day yielded a relative standard deviation (RSD) of less than 2%.
- Intermediate Precision: The analysis was repeated on three different days to assess inter-day precision, with the RSD also being below 2%.

The specificity of the method was confirmed by comparing the chromatograms of a blank (solvent), a standard solution of quercetin, and a sample solution. The quercetin peak in the sample chromatogram was identified by its retention time and confirmed by the UV spectrum obtained from the DAD, which matched that of the standard. No interfering peaks were observed at the retention time of quercetin.

Results and Discussion

The validated HPLC-DAD method provides a reliable and efficient means for the quantification of quercetin. A summary of the validation parameters is presented in Table 2. The retention time for quercetin under the specified conditions is approximately 8.8 minutes.[5]

Table 2: Summary of Method Validation Parameters for Quercetin

Validation Parameter	Result
Linearity Range	5 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
LOD	0.046 µg/mL
LOQ	0.14 µg/mL
Accuracy (Recovery)	96% - 100.8%
Precision (RSD %)	< 2%
Specificity	Specific

Conclusion

The HPLC-DAD method described in this application note is validated and suitable for the routine quality control analysis of quercetin in herbal raw materials and finished products. The method is simple, accurate, and precise, providing a valuable tool for researchers and professionals in the pharmaceutical and nutraceutical industries.

Protocols

Protocol 1: Preparation of Standard Solutions

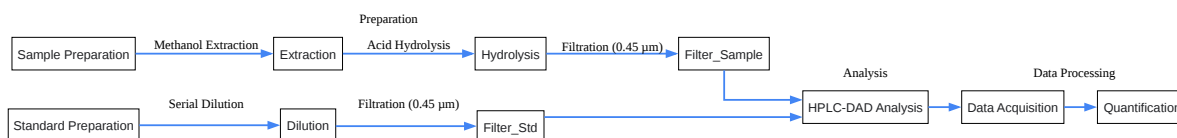
- Stock Solution (100 $\mu\text{g/mL}$):
 1. Accurately weigh 10.0 mg of quercetin reference standard.
 2. Transfer the standard to a 100 mL volumetric flask.
 3. Add approximately 80 mL of HPLC-grade methanol and sonicate for 10 minutes to dissolve.
 4. Allow the solution to cool to room temperature.
 5. Make up the volume to 100 mL with methanol and mix thoroughly.
- Working Standard Solutions:
 1. Label six 10 mL volumetric flasks.
 2. Pipette the required volume of the stock solution into each flask to prepare concentrations of 5, 10, 20, 50, 80, and 100 $\mu\text{g/mL}$.
 3. Make up the volume to 10 mL with methanol and mix well.

Protocol 2: Sample Preparation and Analysis

- Extraction:
 1. Weigh 2.0 g of powdered herbal material into a round-bottom flask.
 2. Add 20 mL of methanol and reflux for 30 minutes.
 3. Filter the extract and repeat the process twice more with fresh methanol.
 4. Combine the filtrates in a 50 mL volumetric flask and adjust the volume with methanol.
- Hydrolysis:
 1. Transfer a 20 mL aliquot of the extract to a round-bottom flask.
 2. Add 5 mL of 25% hydrochloric acid.

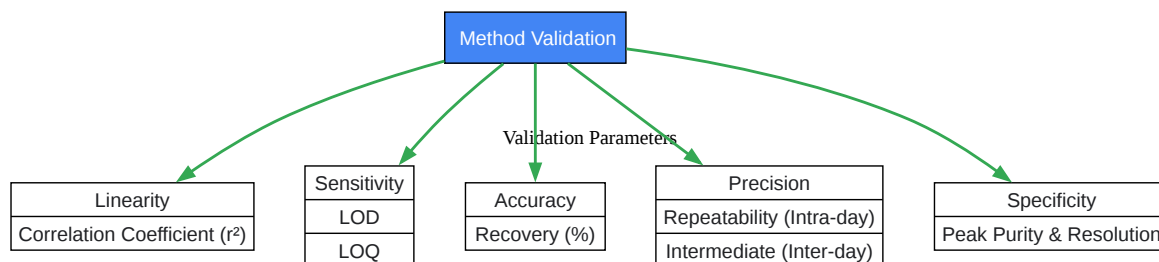
3. Reflux for 30 minutes.
 4. After cooling, transfer the solution to a 50 mL volumetric flask and make up the volume with methanol.
- HPLC Analysis:
 1. Filter the hydrolyzed sample solution through a 0.45 μ m syringe filter into an HPLC vial.
 2. Set up the HPLC system according to the conditions in Table 1.
 3. Inject 20 μ L of the prepared sample.
 4. Record the chromatogram and integrate the peak corresponding to quercetin.
 5. Calculate the concentration of quercetin in the sample using the calibration curve generated from the standard solutions.

Visualizations



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Caption: Experimental workflow for the HPLC-DAD analysis of Quercetin.



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Caption: Key parameters for HPLC-DAD method validation.

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